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Compound of Interest

Compound Name: Imidazo[1,2-b]pyridazin-6-ol

Cat. No.: B1316355

Despite extensive research, a comprehensive public repository of the complete raw
spectroscopic data (NMR, IR, MS) for Imidazo[1,2-b]pyridazin-6-ol is not readily available.
The synthesis of related 2-phenyl-6-hydroxy-imidazo[1,2-b]pyridazine has been described,
suggesting the existence of its spectral data within specific research articles, though not
publicly indexed for direct access.[1] This guide, therefore, provides a detailed overview of the
expected spectroscopic characteristics based on data from closely related analogs and general
principles of spectroscopic interpretation. It also includes detailed experimental protocols for
acquiring such data.

Predicted Spectroscopic Data of Imidazo[1,2-
b]pyridazin-6-ol

The introduction of a hydroxyl group at the C-6 position of the imidazo[1,2-b]pyridazine core
significantly influences its electronic environment and, consequently, its spectroscopic
properties. The data presented below is a prediction based on the analysis of published data
for parent imidazo[1,2-b]pyridazine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
predicted chemical shifts for Imidazo[1,2-b]pyridazin-6-ol are summarized below.

Table 1: Predicted 'H NMR Spectroscopic Data for Imidazo[1,2-b]pyridazin-6-ol
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Predicted Chemical o Coupling Constant
Proton . Multiplicity
Shift (6, ppm) (J, H2)
H-2 ~7.8-8.0 S
H-3 ~74-7.6 S
H-7 ~7.0-7.2 d ~9.0
H-8 ~76-7.8 d ~9.0
OH ~9.0-11.0 brs

Table 2: Predicted 3C NMR Spectroscopic Data for Imidazo[1,2-b]pyridazin-6-ol

Carbon Predicted Chemical Shift (6, ppm)
C-2 ~125-130
C-3 ~110-115
C-5 ~ 140 - 145
C-6 ~ 150 - 155
C-7 ~115-120
C-8 ~120- 125
C-8a ~135-140

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
key predicted vibrational frequencies for Imidazo[1,2-b]pyridazin-6-ol are listed below.

Table 3: Predicted IR Spectroscopic Data for Imidazo[1,2-b]pyridazin-6-ol
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Predicted Wavenumber

Functional Group Intensity
(cm™)
O-H stretch (hydroxyl) 3200 - 3600 Broad, Strong
N-H stretch (imidazole )
3100 - 3150 Medium
tautomer)
C-H stretch (aromatic) 3000 - 3100 Medium
C=N stretch
o o 1620 - 1650 Strong
(imidazole/pyridazine)
C=C stretch (aromatic) 1450 - 1600 Medium to Strong
C-O stretch (hydroxyl) 1200 - 1250 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The expected mass spectral data for Imidazo[1,2-b]pyridazin-6-ol are as
follows.

Table 4: Predicted Mass Spectrometry Data for Imidazo[1,2-b]pyridazin-6-ol

lon Predicted m/z Relative Intensity
[M]* 135.04 High

[M-H]* 134.03 Moderate

[M-COJ* 107.04 Moderate

[M-HCN]* 108.03 Low

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the
spectroscopic data for Imidazo[1,2-b]pyridazin-6-ol.
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Synthesis of Imidazo[1,2-b]pyridazin-6-ol

The synthesis of Imidazo[1,2-b]pyridazin-6-ol can be achieved by the hydrolysis of 6-chloro-
imidazo[1,2-b]pyridazine.

Procedure:

A mixture of 6-chloro-imidazo[1,2-b]pyridazine (1 mmol) and an aqueous or alcoholic solution
of a strong base like potassium hydroxide (2-3 equivalents) is prepared.

e The reaction mixture is heated to reflux for several hours.
e The progress of the reaction is monitored by thin-layer chromatography (TLC).

o Upon completion, the reaction mixture is cooled to room temperature and neutralized with an
acid (e.g., HCI).

e The resulting precipitate is filtered, washed with water, and dried to yield Imidazo[1,2-
b]pyridazin-6-ol.

» Further purification can be achieved by recrystallization from a suitable solvent like ethanol
or methanol.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
Sample Preparation:

e Approximately 5-10 mg of the synthesized and purified Imidazo[1,2-b]pyridazin-6-ol is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-ds or CDCIs).

e The solution is transferred to a standard 5 mm NMR tube.
Data Acquisition:

¢ H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters
include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise
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ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired. Key parameters include
a spectral width of 0-180 ppm, a larger number of scans due to the lower natural abundance
of 13C, and a relaxation delay of 2-5 seconds.

IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
Sample Preparation:

e Solid State (KBr Pellet): A small amount of the sample is ground with dry potassium bromide
(KBr) powder and pressed into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on
the ATR crystal.

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm~1. A background
spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the
sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray
lonization - ESI or Electron Impact - El) is used.

Sample Preparation:

o Adilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or
acetonitrile).

e The solution is infused directly into the ion source or injected via a liquid chromatography
(LC) system.

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode over a mass
range that includes the expected molecular weight of the compound (m/z 135). High-resolution
mass spectrometry (HRMS) can be used to confirm the elemental composition.
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Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a synthesized compound like Imidazo[1,2-b]pyridazin-6-ol.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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